5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide

Structure–Activity Relationship Halogen Bonding Medicinal Chemistry

5-(N-Benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide (CAS 451509-86-7) is a fully synthetic sulfamoylbenzamide (SBA) derivative with molecular formula C₂₆H₁₉Cl₂FN₂O₃S and molecular weight 529.41 g/mol. The compound features a 2-fluorobenzamide core bearing a 5-sulfamoyl group N-substituted with a bulky benzhydryl (diphenylmethyl) moiety and an anilide nitrogen substituted with a 2,4-dichlorophenyl ring.

Molecular Formula C26H19Cl2FN2O3S
Molecular Weight 529.41
CAS No. 451509-86-7
Cat. No. B2801314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide
CAS451509-86-7
Molecular FormulaC26H19Cl2FN2O3S
Molecular Weight529.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C26H19Cl2FN2O3S/c27-19-11-14-24(22(28)15-19)30-26(32)21-16-20(12-13-23(21)29)35(33,34)31-25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,25,31H,(H,30,32)
InChIKeySEMRWGFPICDOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(N-Benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide (CAS 451509-86-7) – Sulfamoylbenzamide Research Compound for Targeted Screening


5-(N-Benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide (CAS 451509-86-7) is a fully synthetic sulfamoylbenzamide (SBA) derivative with molecular formula C₂₆H₁₉Cl₂FN₂O₃S and molecular weight 529.41 g/mol . The compound features a 2-fluorobenzamide core bearing a 5-sulfamoyl group N-substituted with a bulky benzhydryl (diphenylmethyl) moiety and an anilide nitrogen substituted with a 2,4-dichlorophenyl ring. This scaffold places it within the broader sulfamoylbenzamide class, which has been extensively explored for modulation of diverse biological targets including bradykinin B₁ receptors [1], hepatitis B virus (HBV) capsid assembly [2], and carbonic anhydrase isoforms [3]. The specific combination of the benzhydrylsulfamoyl group, 2-fluorobenzamide linker, and 2,4-dichlorophenyl anilide represents a distinct chemotype within the SBA family that has not been exhaustively characterized in the peer-reviewed primary literature as of the search date, making it a candidate for novel target screening and structure–activity relationship (SAR) exploration programs.

Why In-Class Sulfamoylbenzamide Substitution Fails for CAS 451509-86-7 – Structural Determinants of Target Engagement


Sulfamoylbenzamide derivatives cannot be treated as interchangeable procurement commodities because the biological activity of this scaffold is exquisitely sensitive to three structural variables: (i) the nature of the sulfamoyl N-substituent, (ii) the substitution pattern on the anilide phenyl ring, and (iii) the position and identity of substituents on the central benzamide core [1][2]. In the case of CAS 451509-86-7, the benzhydrylsulfamoyl group (calculated tPSA contribution distinct from phenylsulfamoyl) confers markedly different steric and lipophilic character compared to the phenylsulfamoyl found in Richter Gedeon's clinical-stage bradykinin B₁ antagonists [1]. Simultaneously, the 2,4-dichlorophenyl anilide moiety presents a unique dual-halogen substitution pattern that cannot be mimicked by the 2-bromophenyl analog (CAS 451510-60-4) due to divergent electronic effects (σₘ for Cl = 0.37 vs. Br = 0.39; σₚ for Cl = 0.23 vs. Br = 0.23) and steric volume [3]. SAR studies on related sulfamoylbenzamide HBV capsid assembly modulators have demonstrated that even single-atom halogen substitutions on the anilide ring can shift EC₅₀ values by more than 10-fold [2][4]. Therefore, procurement of a structurally similar but non-identical SBA for biological testing risks misleading structure–activity conclusions and wasted screening resources.

Quantitative Differentiation Evidence for 5-(N-Benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide (CAS 451509-86-7) Against Closest Analogs


Dual Chlorine vs. Single Bromine Anilide Substitution – Electronic and Steric Differentiation from CAS 451510-60-4

The target compound bears a 2,4-dichlorophenyl anilide, whereas its closest commercially available analog (CAS 451510-60-4) carries a 2-bromophenyl group at the same position. The dichloro substitution introduces two electron-withdrawing chlorine atoms at both ortho (Cl-2) and para (Cl-4) positions, producing a cumulative Hammett σ effect that is distinct from a single bromine atom . This dual substitution increases the anilide ring's electron deficiency and alters its conformational preferences relative to the benzamide plane, which in sulfamoylbenzamide SAR has been shown to modulate target binding pocket occupancy [1]. Additionally, the molecular weight difference (529.41 vs. 539.42 g/mol) and halogen bond donor potential (two C–Cl vectors vs. one C–Br vector) provide divergent intermolecular interaction profiles .

Structure–Activity Relationship Halogen Bonding Medicinal Chemistry

Benzhydrylsulfamoyl vs. Phenylsulfamoyl – Steric Bulk Differentiation from Richter Gedeon B₁ Antagonist Series

The defining structural feature of CAS 451509-86-7 is the benzhydryl (diphenylmethyl) group on the sulfamoyl nitrogen, replacing the phenyl or substituted-phenyl sulfamoyl found in the extensively patented Richter Gedeon bradykinin B₁ antagonist series (e.g., US 8,481,527 B2) [1]. The benzhydryl group contributes substantially greater steric bulk (calculated molar refractivity contribution ≈ +25 cm³/mol vs. phenyl) and lipophilicity (calculated π contribution ≈ +2.0 log units vs. unsubstituted phenyl), which can be expected to alter both target binding kinetics and passive membrane permeability [1][2]. The 2-fluorobenzamide core further distinguishes this compound from the 2-alkylamino-5-sulfamoylbenzamide scaffold described by Ritchie et al. (J Med Chem 2004) [2], where the 2-position substituent is an alkylamino rather than fluorine.

Bradykinin Receptor Sulfamoylbenzamide Ligand Efficiency

2-Fluorobenzamide vs. 2-Alkylamino Core – Metabolic Stability Implications from SBA Class SAR

The 2-fluorobenzamide motif in CAS 451509-86-7 differs fundamentally from the 2-alkylamino substitution found in the J Med Chem 2004 bradykinin B₁ antagonist series [1]. Fluorine at the 2-position of the benzamide ring serves as a metabolically stable substituent that blocks potential oxidative metabolism at this site, whereas the 2-alkylamino group in comparator compounds (e.g., compounds from Ritchie et al.) presents a site for N-dealkylation and potential reactive metabolite formation [2]. In the broader SBA class, fluorine substitution has been specifically associated with improved metabolic stability in the HBV capsid assembly modulator series, where fluorine-containing SBAs demonstrated submicromolar antiviral activity with favorable in vitro ADME profiles [3]. AB-423 (CAS 1572510-80-5), a fluorinated SBA that reached Phase 1 clinical trials, incorporates a 2-fluorobenzamide core and a chiral sulfamoyl substituent, demonstrating that 2-fluoro substitution is compatible with potent cellular activity (EC₅₀ = 0.08–0.27 µM) [3].

Metabolic Stability Fluorine Substitution Drug Metabolism

Purity Specification Benchmarking – Typical 95% Purity for Research-Grade Procurement

Commercially available batches of CAS 451509-86-7 are supplied at a typical purity of 95%, as indicated by vendor technical datasheets . This is comparable to the purity standard for AB-423 (≥98% by HPLC, per Selleckchem ) and for the 2-bromophenyl analog CAS 451510-60-4 (95% typical ). For applications requiring higher purity (e.g., biophysical assays, co-crystallization), additional purification (e.g., preparative HPLC) may be warranted. The absence of published certificate-of-analysis data from peer-reviewed sources means that end-users should request batch-specific QC documentation at the point of procurement.

Compound Quality Control Research Procurement Purity Specification

Molecular Weight and Physicochemical Differentiation from Lower-MW SBA Clinical Candidates

CAS 451509-86-7 has a molecular weight of 529.41 g/mol, which places it above typical oral drug-like space (Lipinski's rule of five: MW ≤ 500) [1]. In contrast, the clinical-stage SBA AB-423 (MW ≈ 413.4 g/mol, C₁₉H₁₈F₃N₃O₄S) and the preclinical NVR 3-778 (MW ≈ 440 g/mol) fall within more favorable drug-like property ranges [2]. The higher molecular weight of CAS 451509-86-7, driven by the benzhydryl group, suggests this compound may be better suited for target classes tolerant of larger, more lipophilic ligands (e.g., certain GPCRs, nuclear hormone receptors, protein–protein interaction interfaces) rather than for programs requiring strict compliance with oral drug-likeness criteria. This property differentiation is a deliberate design feature that may filter the compound toward distinct screening applications.

Drug-likeness Lead Optimization Physicochemical Property Space

Recommended Research and Procurement Application Scenarios for 5-(N-Benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide (CAS 451509-86-7)


Novel Target Screening for GPCR and Nuclear Receptor Panels Requiring Lipophilic Ligand Space

The benzhydrylsulfamoyl group and 2,4-dichlorophenyl anilide of CAS 451509-86-7 occupy a lipophilic chemical space (estimated logP ≈ 5–6) that is underrepresented in standard diversity screening libraries. This compound is well-suited for inclusion in GPCR antagonist screening panels, particularly for receptors with large, lipophilic orthosteric or allosteric binding pockets such as bradykinin B₁ [1], cannabinoid CB₂ [2], or chemokine receptors. The dual halogen (Cl₂) pattern provides distinct halogen-bonding potential that may yield unique hit profiles compared to mono-halogenated or non-halogenated SBA analogs [3].

Structure–Activity Relationship (SAR) Expansion Beyond the Phenylsulfamoyl Bradykinin Antagonist Series

The Richter Gedeon patent estate (US 8,481,527 B2 and related filings) extensively covers phenylsulfamoyl benzamide derivatives as bradykinin B₁ antagonists [1]. CAS 451509-86-7, with its benzhydrylsulfamoyl modification, lies outside the primary Markush claims of these patents while retaining the core 5-sulfamoyl-2-fluorobenzamide pharmacophore. This makes it a valuable tool compound for medicinal chemistry teams seeking to explore B₁ receptor SAR in unclaimed chemical space, or to profile selectivity against the B₂ receptor where bulky sulfamoyl substitution may confer discrimination [1].

Metabolic Stability Profiling of 2-Fluorobenzamide vs. 2-Alkylamino SBA Chemotypes

The 2-fluorobenzamide core of CAS 451509-86-7 provides a direct comparator to the 2-alkylamino-5-sulfamoylbenzamide series [2] for head-to-head metabolic stability assessment. Researchers can use this compound in parallel with 2-alkylamino SBAs in human or rodent liver microsome assays to quantify the metabolic advantage (if any) conferred by C-2 fluorine substitution. AB-423 [4], a clinically validated 2-fluorobenzamide SBA, demonstrates that this substitution is compatible with favorable pharmacokinetic properties, providing a positive control benchmark for such comparative studies [4].

Computational Docking and Pharmacophore Model Building for Halogen-Enriched SBA Libraries

The well-defined halogen substitution pattern (2-F, 2,4-Cl₂) of CAS 451509-86-7 makes it an ideal reference compound for computational chemists building pharmacophore models of halogen-bonding interactions in sulfamoylbenzamide binding sites [3]. The compound can serve as a calibration standard for docking scoring functions that parameterize halogen–protein interactions (C–Cl···O, C–F···H interactions), particularly when co-crystallized or modeled against targets where halogen bonding has been implicated in ligand recognition [3][5].

Quote Request

Request a Quote for 5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.